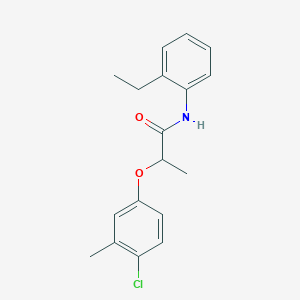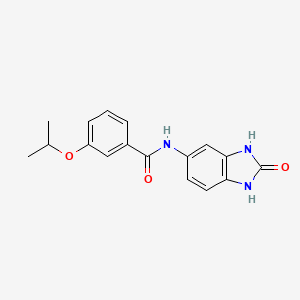
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)propanamide
描述
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)propanamide, also known as Clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its pharmacological properties, including its ability to lower triglyceride and cholesterol levels in the blood.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)propanamide acid is widely used in scientific research for its pharmacological properties. It is commonly used to study the effects of fibric acid derivatives on lipid metabolism and atherosclerosis. It has also been used in studies on the regulation of gene expression and the role of peroxisome proliferator-activated receptors (PPARs) in lipid metabolism.
作用机制
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)propanamide acid works by activating PPARs, which are nuclear receptors that regulate gene expression. PPARs are involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. By activating PPARs, this compound acid increases the expression of genes involved in fatty acid oxidation and decreases the expression of genes involved in lipid synthesis. This leads to a decrease in triglyceride and cholesterol levels in the blood.
Biochemical and Physiological Effects
This compound acid has been shown to have a number of biochemical and physiological effects. It has been shown to lower triglyceride and cholesterol levels in the blood, increase insulin sensitivity, and decrease inflammation. It has also been shown to have anti-proliferative effects on cancer cells.
实验室实验的优点和局限性
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)propanamide acid in lab experiments is that it is a well-established pharmacological agent with a known mechanism of action. It is also relatively inexpensive and easy to obtain. However, one limitation is that it is not very specific in its effects, as it activates all three subtypes of PPARs. This can make it difficult to study the specific effects of individual PPAR subtypes.
未来方向
There are a number of future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)propanamide acid. One area of interest is the development of more specific PPAR agonists that can target individual PPAR subtypes. Another area of interest is the study of the effects of this compound acid on other metabolic pathways, such as glucose metabolism and mitochondrial function. Finally, there is interest in the use of this compound acid as a therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity.
Conclusion
This compound acid is a widely used pharmacological agent in scientific research due to its ability to lower triglyceride and cholesterol levels in the blood. Its mechanism of action involves the activation of PPARs, which regulate gene expression and lipid metabolism. While it has some limitations in terms of specificity, it is a well-established and relatively inexpensive agent for studying the effects of PPAR activation. There are a number of future directions for research on this compound acid, including the development of more specific PPAR agonists and the study of its effects on other metabolic pathways.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-4-14-7-5-6-8-17(14)20-18(21)13(3)22-15-9-10-16(19)12(2)11-15/h5-11,13H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJDDZFDWQRULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4409003.png)
![4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409007.png)
![4-{[methyl(phenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409011.png)

![{[5-(4-fluorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4409023.png)
![N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4409030.png)
![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4409032.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4409034.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B4409043.png)
![2-[(5-bromo-2-furoyl)amino]-5-chlorobenzoic acid](/img/structure/B4409055.png)
![1-(2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409063.png)
![1-{2-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4409083.png)
![5-bromo-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4409098.png)
